molecular formula C7H7BrOS B2766479 2-Bromo-6-methoxybenzenethiol CAS No. 1379329-65-3

2-Bromo-6-methoxybenzenethiol

Cat. No. B2766479
M. Wt: 219.1
InChI Key: AIBKDJFRUUZPDU-UHFFFAOYSA-N
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Description

“2-Bromo-6-methoxybenzenethiol” is an organic compound with the CAS Number: 1379329-65-3 . It has a molecular weight of 219.1 and its IUPAC name is 2-bromo-6-methoxybenzenethiol .


Molecular Structure Analysis

The InChI code for “2-Bromo-6-methoxybenzenethiol” is 1S/C7H7BrOS/c1-9-6-4-2-3-5 (8)7 (6)10/h2-4,10H,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 219.1 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Environmental Studies

2-Bromo-6-methoxybenzenethiol's applications are seen in various fields, including environmental studies. Bromochloromethoxybenzenes like 2-bromo-6-methoxybenzenethiol have been found in the marine troposphere of the Atlantic Ocean. These compounds, including halogenated methoxybenzenes, are not produced in large technical quantities but occur naturally in the environment. The study of their distribution can provide insights into biogenic and anthropogenic sources affecting the marine atmosphere (Führer & Ballschmiter, 1998).

Chemical Synthesis

2-Bromo-6-methoxybenzenethiol is also utilized in chemical synthesis. It is used as a starting material or an intermediate in the synthesis of sterically hindered compounds. For example, its derivative, 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, was used in the preparation of a low-coordinate phosphorus compound (Yoshifuji, Kamijo, & Toyota, 1993).

Material Sciences

In material sciences, derivatives of 2-bromo-6-methoxybenzenethiol are explored for their potential use in creating novel materials. For instance, studies involving sterically protected diphosphene and fluorenylidenephosphine bearing the 2, 6-Di-tert-butyl-4-methoxyphenyl group, derived from 2-bromo-6-methoxybenzenethiol, have been conducted to understand the electronic properties of such materials (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).

Biomass Proxy Research

Methoxyphenols like 2-bromo-6-methoxybenzenethiol can serve as proxies for terrestrial biomass, particularly in studies related to chemical changes in lignin during hydrothermal alteration. This application is significant in organic geochemistry and environmental studies (Vane & Abbott, 1999).

Marine Biology and Antioxidant Study

In marine biology, bromophenols isolated from marine algae, similar to 2-bromo-6-methoxybenzenethiol, have been studied for their antioxidant properties. These studies contribute to understanding the potential of marine resources in developing natural antioxidants (Li, Li, Gloer, & Wang, 2011).

Organic Chemistry

2-Bromo-6-methoxybenzenethiol is also significant in the field of organic chemistry for the synthesis of complex organic molecules. Its properties are utilized in various synthesis processes, such as the preparation of different organic compounds with potential medicinal applications (Ji Ya-fei, 2011).

Safety And Hazards

The safety data sheet for a related compound, “2-Bromo-6-methoxybenzothiazole”, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

2-bromo-6-methoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrOS/c1-9-6-4-2-3-5(8)7(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBKDJFRUUZPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Br)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-methoxybenzenethiol

Citations

For This Compound
1
Citations
C Mukherjee, E Biehl - Heterocycles, 2004 - Sendai Institute of Heterocyclic …
Number of citations: 0

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